

# An In-depth Technical Guide to the Physicochemical Properties of Trichocereine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trichocereine*

Cat. No.: *B14164243*

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## Introduction

**Trichocereine**, also known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine alkaloid found in various cacti species.[1] As the N,N-dimethylated analog of mescaline, its study is of significant interest in the fields of ethnobotany, pharmacology, and synthetic chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of **Trichocereine** hydrochloride. Due to the limited availability of specific experimental data for **Trichocereine** hydrochloride, this guide incorporates data from closely related and structurally similar compounds, namely mescaline hydrochloride and phenethylamine hydrochloride, to provide a comparative and predictive context. All such instances are clearly indicated.

## Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. This section details the key properties of **Trichocereine** hydrochloride.

## Chemical Structure and General Properties

- IUPAC Name: N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride[2]

- Synonyms: **Trichocereine** chloride, N,N-Dimethylmescaline HCl[2]
- CAS Number: 54547-01-2[2]
- Chemical Formula:  $C_{13}H_{22}ClNO_3$ [2]
- Molecular Weight: 275.77 g/mol [2]

## Quantitative Physicochemical Data

The following table summarizes the available and extrapolated quantitative physicochemical data for **Trichocereine** hydrochloride.

Property	Value	Remarks and References
Melting Point (°C)	Data not available	For comparison, the melting point of mescaline hydrochloride is reported as 181-184°C[3][4] and phenethylamine hydrochloride is 217°C.[5]
Solubility	Data not available	As an amine hydrochloride salt, it is expected to be soluble in water and polar organic solvents like ethanol and methanol. The free base is likely soluble in nonpolar organic solvents.[5]
pKa	Data not available	The pKa of the tertiary amine is a critical parameter. For comparison, the pKa of the primary amine in phenethylamine is 9.83.[5] The presence of electron-donating methoxy groups on the phenyl ring may slightly increase the basicity (and thus the pKa) compared to phenethylamine.
LogP (Octanol-Water Partition Coefficient)	Data not available	This value is crucial for predicting membrane permeability. The LogP of the free base would be higher than that of the hydrochloride salt.

## Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of **Trichocereine** hydrochloride.

## Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- A small amount of dry **Trichocereine** hydrochloride is finely ground using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm.
- The capillary tube is inverted and tapped gently to pack the sample into the sealed end.
- The packed capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-20°C per minute for a rapid preliminary determination.
- Once an approximate melting range is observed, the apparatus is allowed to cool.
- A fresh sample is prepared and heated rapidly to about 20°C below the approximate melting point.
- The heating rate is then reduced to 1-2°C per minute.
- The temperature at which the first droplet of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting range is reported as  $T_1 - T_2$ .

## Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Apparatus:

- Analytical balance
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Spectrophotometer (UV-Vis) or HPLC system
- Volumetric flasks and pipettes
- pH meter

Procedure:

- An excess amount of **Trichocereine** hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed vial.
- The vials are agitated in a constant temperature water bath or incubator on an orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the samples are allowed to stand to allow for the settling of undissolved solid.
- Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended solids.
- The concentration of **Trichocereine** hydrochloride in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined  $\lambda_{\text{max}}$  or by HPLC with a suitable standard curve.

- The solubility is expressed in units such as mg/mL or mol/L.

## pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a tertiary amine like **Trichocereine**, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base form. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solutions of hydrochloric acid and sodium hydroxide (e.g., 0.1 M)

Procedure:

- A known amount of **Trichocereine** hydrochloride is accurately weighed and dissolved in a known volume of deionized water.
- The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.
- The solution is titrated with a standardized solution of NaOH, added in small, precise increments from the burette.
- After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point.

## UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic structure of the molecule and can be used for quantification and characterization.

Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Suitable solvent (e.g., methanol, ethanol, or water)

Procedure:

- A stock solution of **Trichocereine** hydrochloride of known concentration is prepared in the chosen solvent.
- A series of dilutions are made to prepare standard solutions of varying concentrations.
- The spectrophotometer is blanked using the pure solvent.
- The absorbance of each standard solution is measured over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- A calibration curve is constructed by plotting absorbance at  $\lambda_{\text{max}}$  versus concentration.
- The absorbance of an unknown sample can then be measured, and its concentration determined from the calibration curve. The UV spectrum itself provides qualitative information about the chromophore. For phenethylamines, characteristic absorption bands are expected due to the benzene ring.

## Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

Apparatus:

- Fourier Transform Infrared (FTIR) spectrometer
- Sample holder (e.g., KBr pellet press or ATR accessory)
- Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle (agate)

Procedure (KBr Pellet Method):

- A small amount of **Trichocereine** hydrochloride (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in an agate mortar.
- The mixture is finely ground to a uniform powder.
- The powder is placed into a pellet die and pressed under high pressure to form a transparent or translucent pellet.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- A background spectrum of the empty sample compartment is collected.
- The IR spectrum of the sample is recorded over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch of the ammonium salt, C-H stretches of alkyl and aromatic groups, C=C stretches of the aromatic ring, and C-O stretches of the methoxy groups).

## Nuclear Magnetic Resonance (NMR) Spectroscopy



Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule by observing the behavior of their nuclei in a magnetic field.  $^1\text{H}$  and  $^{13}\text{C}$  NMR are most common for organic molecules.

Apparatus:

- NMR spectrometer
- NMR tubes (5 mm)
- Deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{CDCl}_3$ , or  $\text{DMSO-d}_6$ )
- Pipettes

Procedure:

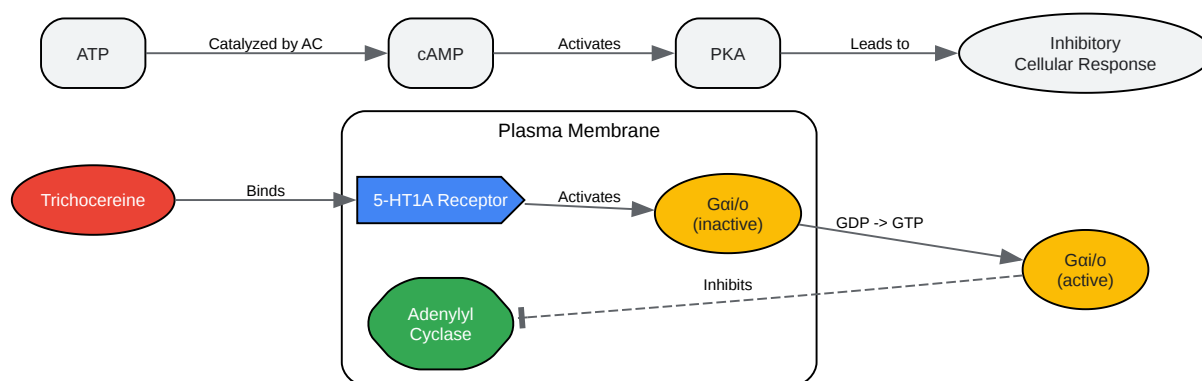
- Approximately 5-10 mg of **Trichocereine** hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
- The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
- The NMR tube is capped and placed in the NMR spectrometer.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.
- The chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration of the signals in the  $^1\text{H}$  NMR spectrum, and the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, are analyzed to elucidate the molecular structure.

## Signaling Pathways and Biological Activity

**Trichocereine**'s structural similarity to mescaline suggests that its biological activity is likely mediated through interaction with the serotonergic system. While specific signaling pathways for **Trichocereine** have not been extensively elucidated, it is hypothesized to interact with serotonin receptors, particularly the 5-HT<sub>1A</sub> and 5-HT<sub>2A</sub> subtypes.

## Postulated Interaction with 5-HT<sub>1A</sub> Receptor

The 5-HT<sub>1A</sub> receptor is a G-protein coupled receptor (GPCR) that typically couples to the G<sub>ai/o</sub> protein. Activation of this receptor generally leads to an inhibitory cellular response.

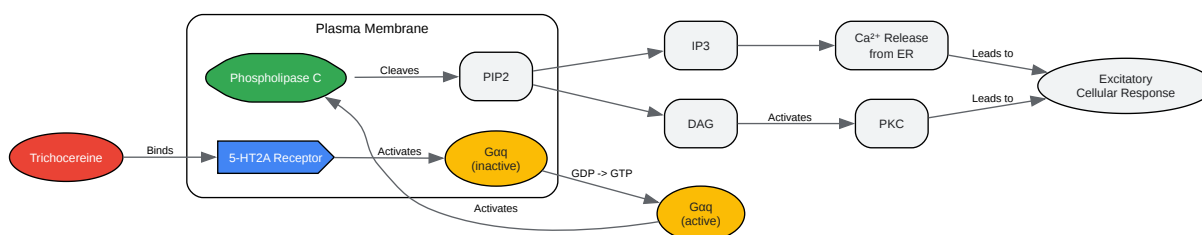


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Caption: Postulated 5-HT<sub>1A</sub> receptor signaling pathway for **Trichocereine**.

## Postulated Interaction with 5-HT<sub>2A</sub> Receptor

The 5-HT<sub>2A</sub> receptor is also a GPCR, but it typically couples to the G<sub>αq</sub> protein, leading to an excitatory cellular response through the phospholipase C (PLC) pathway.



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Caption: Postulated 5-HT<sub>2A</sub> receptor signaling pathway for **Trichocereine**.

## Conclusion

This technical guide has synthesized the available information on the physicochemical properties of **Trichocereine** hydrochloride. While specific experimental data for this compound remains scarce, a robust framework for its characterization has been presented through detailed experimental protocols and comparison with structurally related molecules. The elucidation of its precise physicochemical profile is essential for advancing research into its pharmacological effects and potential applications. The provided diagrams of postulated signaling pathways offer a starting point for further investigation into its mechanism of action at the molecular level. Future research should focus on obtaining empirical data for the properties outlined in this guide to provide a more complete understanding of this intriguing alkaloid.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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